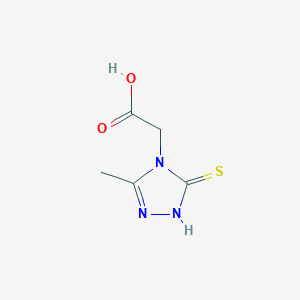

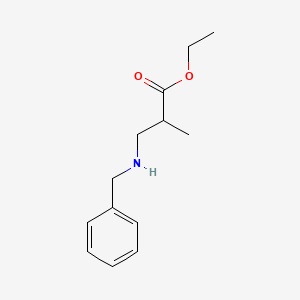

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This class of compounds is known for its wide range of biological activities and is often explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various substrates such as theophylline, thiophen, and adamantan-1-yl groups. For instance, the synthesis of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts involves theophylline as a starting material and proceeds through several stages, including the formation of a thiol and subsequent reaction with monochloroacetic acid in aqueous solution . Similarly, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts starts from thiophen-2-ylmethyl derivatives . These methods often employ reactions with organic or inorganic bases to form the desired salts.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various analytical techniques such as elemental analysis, IR spectroscopy, 1H-NMR spectroscopy, and mass spectrometry. X-ray diffraction analysis is also used to determine the crystal structure of certain derivatives, providing detailed insights into the molecular geometry and confirmation .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization, alkylation, and esterification. For example, the cyclization of semicarbazide derivatives of 3-methyl-5-thioxo-1,2,4-triazole-4-acetic acid leads to the formation of 1,2,4-triazol-5-one derivatives . Esterification reactions are used to produce esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which can serve as intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are studied using various methods. The melting points of these compounds are determined using the open capillary method, and their elemental composition is analyzed using standard techniques . Theoretical studies, such as DFT calculations, are also conducted to understand the tautomerism and stability of different forms, as seen in the study of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid .

Applications De Recherche Scientifique

Tautomeric Forms Recognition

Research by Siwek et al. (2008) explored the synthesis of 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid. This study is significant for understanding the thiol-thione tautomeric forms of similar compounds, including 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. They used spectroscopic data and theoretical calculations for tautomeric recognition, highlighting the importance of NMR spectra, particularly 13C and 15N, in determining the actual tautomeric form of such compounds (Siwek et al., 2008).

Synthesis and Properties

The synthesis and investigation of the physical-chemical properties of similar compounds, like esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids, have been a focus of research. These studies are crucial in exploring the chemical characteristics and potential applications of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid in various fields, including pharmaceuticals and material science (Salionov, 2015).

Cyclization of Semicarbazide Derivatives

Research into the cyclization of semicarbazide derivatives of similar compounds, such as 3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic acid, offers insights into the chemical behavior and potential applications of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. These studies often explore the formation of various derivatives, contributing to the understanding of the chemical properties and reactivity of such compounds (Dobosz et al., 2003).

Synthesis of Novel Derivatives

The synthesis of novel compounds containing the 1,2,4-triazole moiety, like the one found in 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, has been a subject of research. This includes exploring different methods of synthesis and assessing their biological activities, which can lead to the development of new pharmaceuticals and other useful compounds (Gadegoni & Manda., 2013).

Propriétés

IUPAC Name |

2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-3-6-7-5(11)8(3)2-4(9)10/h2H2,1H3,(H,7,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHGLOUULYCYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546886 |

Source

|

| Record name | (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid | |

CAS RN |

42047-33-6 |

Source

|

| Record name | (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)